

An In-depth Technical Guide to Sanggenon C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sanggenon C

Cat. No.: B1680758

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Sanggenon C is a complex flavonoid, specifically a Diels-Alder type adduct, predominantly isolated from the root bark of Morus species, such as Morus alba (white mulberry) and Morus cathayana.[1][2][3][4] This natural compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects.[2][5][6] This guide provides a comprehensive overview of the physical and chemical properties of **Sanggenon C**, detailed experimental protocols for its study, and a visual representation of its known mechanisms of action.

Physical and Chemical Properties

The fundamental physicochemical characteristics of **Sanggenon C** are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C40H36O12	[5][7][8][9]
Molecular Weight	708.71 g/mol	[5][7][8][9]
Exact Mass	708.22067658 Da	[7][8]
Appearance	Yellow crystalline powder	[10][11]
Melting Point	> 240°C (decomposition)	[6][10]
Boiling Point	999.3 ± 65.0°C at 760 mmHg	[12]
Density	1.5 ± 0.1 g/cm ³	[12]
Solubility	Soluble in DMSO, methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5][6][10] A clear solution of ≥ 2.5 mg/mL (3.53 mM) is achievable in DMSO.[5]	[4][5][6][10]
Purity	≥98% (HPLC)	[9]
Storage	Store at -20°C under an inert atmosphere; hygroscopic.[6] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]	[5][6]
CAS Number	80651-76-9	[7][9][13]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **Sanggenon C**.

Spectroscopic Technique	Data Highlights	Source(s)
Mass Spectrometry	Monoisotopic Mass: 708.22067658 Da. Experimental GC-MS data is available.	[7][8]
Topological Polar Surface Area	214 Å ²	[7][8]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of **Sanggenon C**'s biological activities.

Isolation and Purification of Sanggenon C from Morus alba

Sanggenon C is naturally sourced from the root bark of *Morus alba*. The general procedure for its isolation is as follows:

- **Extraction:** The dried and powdered root bark is extracted with a suitable solvent, typically methanol or a hydroethanolic mixture.[3][14]
- **Fractionation:** The crude extract undergoes sequential fractionation using solvents of increasing polarity. This process helps in separating compounds based on their solubility.
- **Chromatography:** The fractions containing **Sanggenon C** are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).[9]
- **Structure Elucidation:** The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Cancer Activity Assessment

The anti-proliferative and pro-apoptotic effects of **Sanggenon C** are commonly evaluated in various cancer cell lines.

- Cell Lines: Human colon cancer cells (LoVo, HT-29, SW480), human gastric cancer cells (HGC-27, AGS), and glioblastoma cells (LN-229, U-87 MG) are frequently used.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Protocol:
 - Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[\[15\]](#)
 - Treatment: A stock solution of **Sanggenon C** is prepared in DMSO and diluted to desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) in the culture medium.[\[1\]](#)[\[16\]](#) Cells are treated for specific durations, typically 24 hours.
 - Cell Viability Assay (MTT Assay): To determine the inhibitory effect on cell proliferation, the MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
 - Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[\[17\]](#)
 - Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., p-ERK, CDK4, cyclin D1, Bcl-2, Bax, cleaved caspase-3) are analyzed by Western blotting.[\[1\]](#)[\[5\]](#)[\[18\]](#)

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of **Sanggenon C** are often studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

- Cell Line: RAW264.7 murine macrophage cell line is a common model.[\[5\]](#)[\[19\]](#)
- Protocol:

- Cell Culture and Treatment: RAW264.7 cells are cultured and then pre-treated with various concentrations of **Sanggenon C** before stimulation with LPS.
- Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.
- Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and other inflammatory proteins are determined by Western blotting.[\[19\]](#)
- NF-κB Activity Assay: The effect on the activation of the transcription factor NF-κB is assessed. This can be done through reporter gene assays or by measuring the phosphorylation and degradation of its inhibitor, IκBα, via Western blot.[\[19\]](#)[\[20\]](#)

Animal Studies (In Vivo Models)

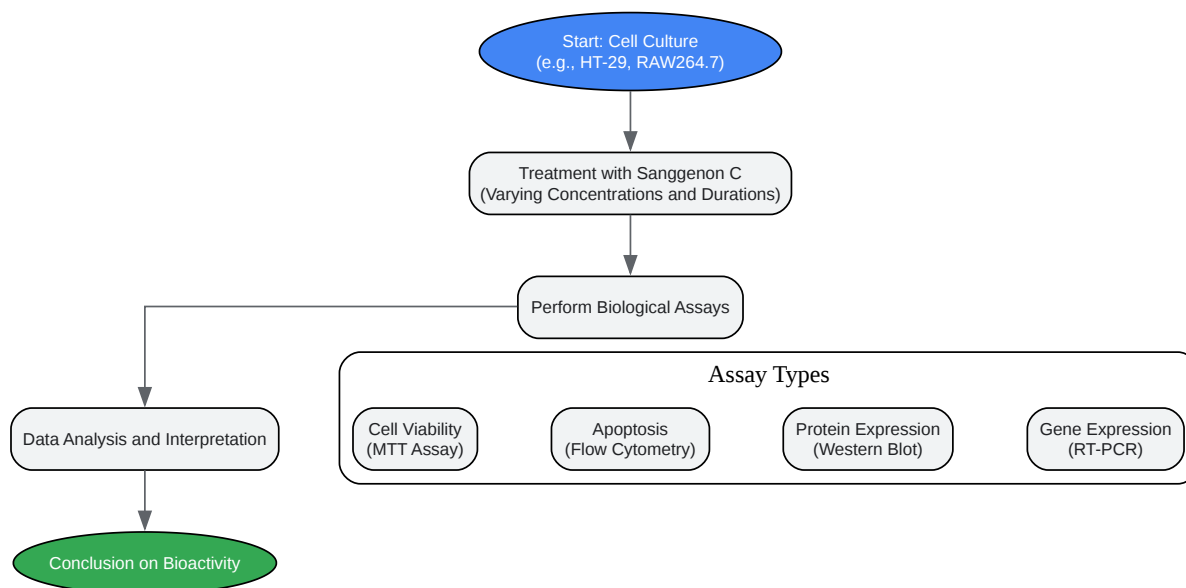
- Xenograft Tumor Model:
 - Animal Model: Nude mice are subcutaneously injected with cancer cells (e.g., AGS cells).[\[5\]](#)
 - Treatment: Once tumors are established, mice are treated with **Sanggenon C** (e.g., 10, 20 mg/kg/day, intraperitoneally) for a specified period (e.g., 21 days).[\[5\]](#)
 - Outcome Measurement: Tumor volume and weight are monitored throughout the study. At the end of the experiment, tumors can be excised for further analysis, such as Western blotting for protein expression.[\[5\]](#)
- Cardiac Hypertrophy Model:
 - Animal Model: Cardiac hypertrophy is induced in mice through surgical procedures like aortic banding (AB).[\[5\]](#)
 - Treatment: Mice are treated with **Sanggenon C** (e.g., 10, 20 mg/kg/day, intraperitoneally) for a defined duration (e.g., 3 weeks).[\[5\]](#)
 - Outcome Measurement: Cardiac function is assessed by echocardiography, measuring parameters like left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and ejection fraction (LVEF).[\[5\]](#)

Signaling Pathways and Mechanisms of Action

Sanggenon C exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for investigating the effects of **Sanggenon C** on a specific cell line.

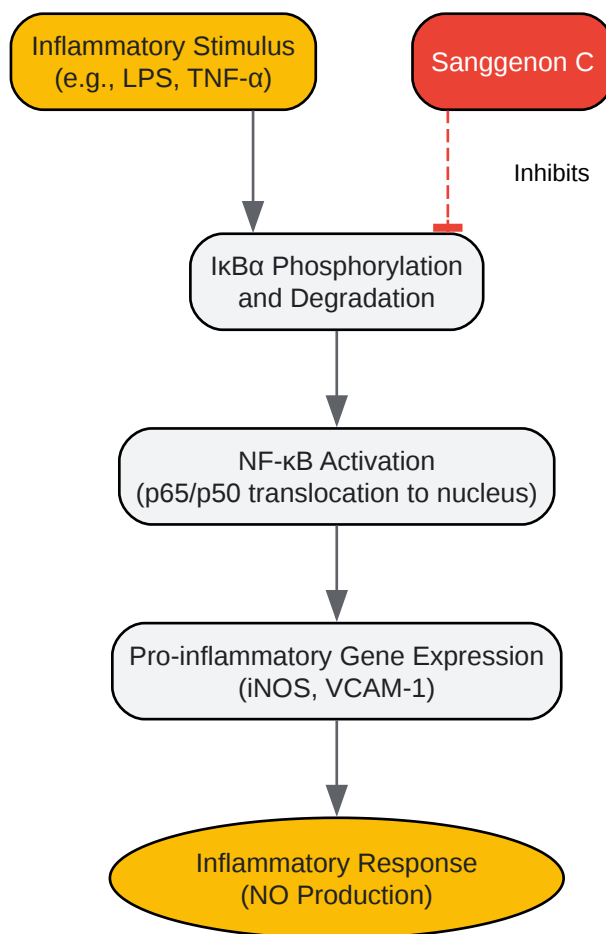


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A typical workflow for in vitro experiments with **Sanggenon C**.

Anti-Inflammatory Mechanism via NF- κ B Pathway Inhibition

Sanggenon C has been shown to inhibit inflammation by suppressing the NF- κ B signaling pathway.[5][19][20]

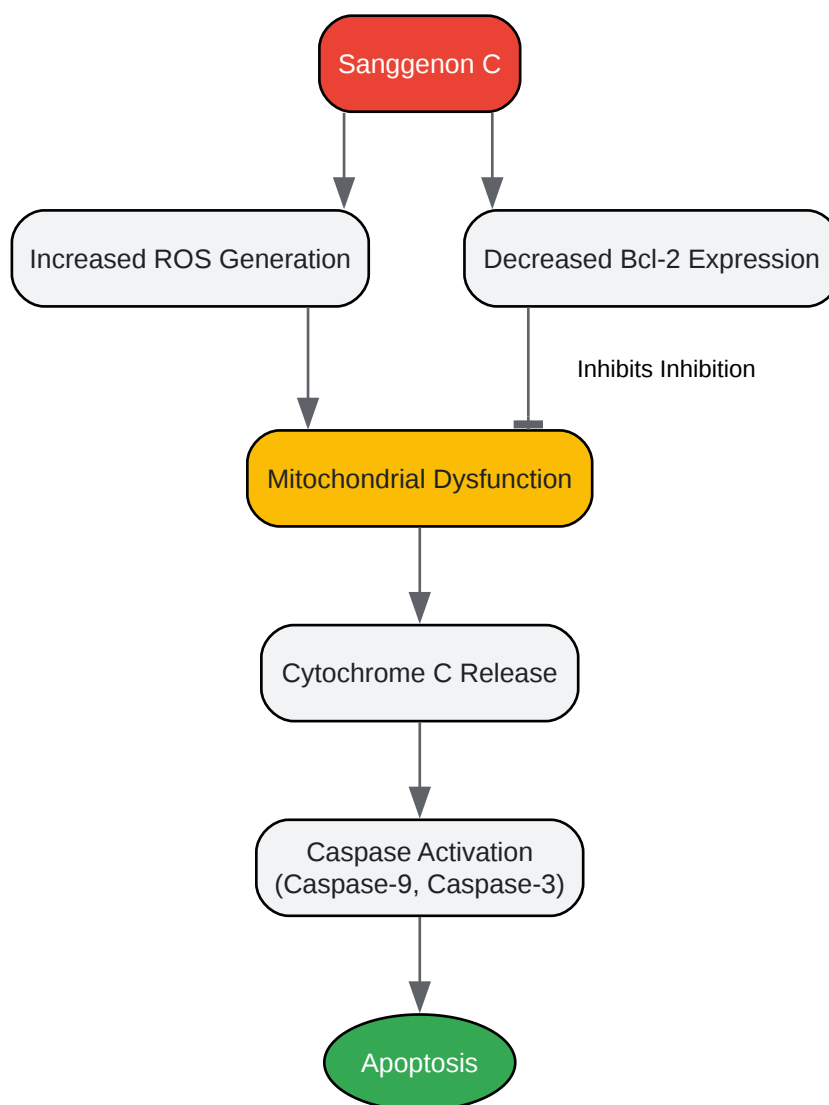


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Sanggenon C's inhibition of the NF- κ B signaling pathway.

Pro-Apoptotic Mechanism via Mitochondrial Pathway in Cancer Cells

In cancer cells, **Sanggenon C** induces apoptosis through the mitochondrial pathway.[1][15][16]

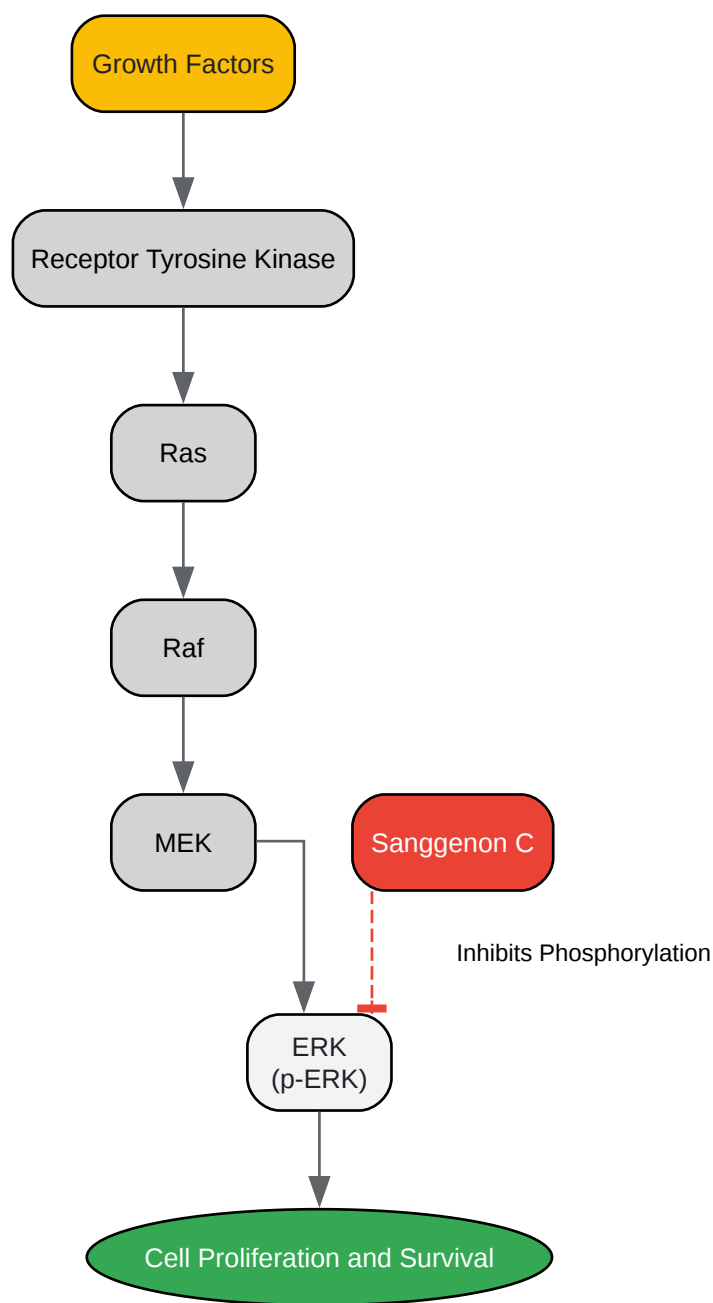


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Mitochondrial apoptosis pathway induced by **Sanggenon C**.

Anti-Cancer Mechanism via ERK Signaling Pathway Inhibition

Sanggenon C also exhibits anti-cancer properties by blocking the ERK signaling pathway, which is crucial for cell proliferation and survival.[5]

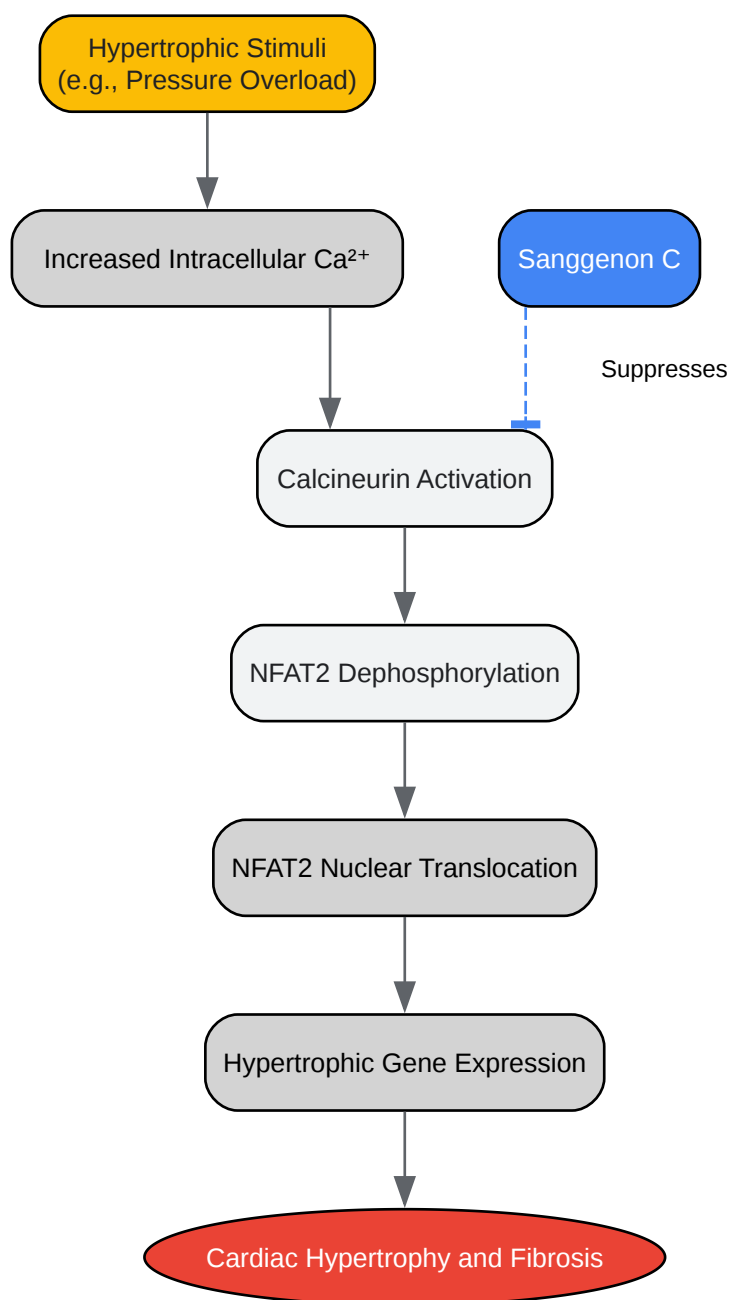


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Inhibition of the ERK signaling pathway by **Sanggenon C**.

Cardioprotective Effect via Calcineurin/NFAT2 Pathway Suppression

Sanggenon C protects against cardiac hypertrophy and fibrosis by suppressing the Calcineurin/NFAT2 pathway.^{[5][6]}



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Suppression of the Calcineurin/NFAT2 pathway by **Sanggenon C**.

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References

- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 80651-76-9: Sanggenon C | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenone C | CAS:80651-76-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 桑根酮C | 80651-76-9 [m.chemicalbook.com]
- 7. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sanggenon C|80651-76-9|Wuhan DingQuan Tech Co.,. Ltd. is a professional enterprise providing natural standard products [chemnorm.net]
- 10. Sanggenon C | 80651-76-9 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemigran.com [chemigran.com]
- 13. Sanggenon C | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sanggenon C - A novel anti-enterococcal agent from Morus alba root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Sanggenon C: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680758#physical-and-chemical-properties-of-sanggenon-c]

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